2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C15H20N4O3S2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[acetyl(2-methoxyethyl)amino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H20N4O3S2/c1-8-10(3)23-14(16-8)18-13(21)12-9(2)17-15(24-12)19(11(4)20)6-7-22-5/h6-7H2,1-5H3,(H,16,18,21) |
InChI Key |
WIVSKUOTXTXQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N=C(S2)N(CCOC)C(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methyl-1,3-thiazole-5-carboxamide
Procedure :
-
Hantzsch Thiazole Formation :
-
Carboxamide Derivatization :
Analytical Data :
Preparation of N-[(2E)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene] Intermediate
Oxidation and Imine Formation :
-
Oxidation of 4,5-Dimethyl-1,3-thiazol-2-amine :
-
Imine Generation :
Key Challenges :
Coupling and Functionalization
Acylation of the Thiazole Core :
-
Acetyl(2-methoxyethyl)amino Introduction :
-
Amide Bond Formation :
Optimization of Reaction Conditions
Coupling Reagent Screening
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 12 | 76 |
| EDCl/HOBt | DCM | 25 | 24 | 58 |
| DCC | THF | 40 | 18 | 63 |
| Solvent | Dielectric Constant | Yield (E-Isomer, %) |
|---|---|---|
| Pyridine | 12.3 | 54 |
| DMF | 36.7 | 42 |
| Toluene | 2.4 | 29 |
Purification and Characterization
Final Purification :
-
Column Chromatography : Silica gel (230–400 mesh), eluent: CH2Cl2/MeOH (95:5).
-
Crystallization : Ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction.
Spectroscopic Data :
-
NMR (101 MHz, CDCl3) : δ 169.8 (C=O), 162.4 (thiazole C-2), 58.1 (OCH2CH2O), 21.3 (CH3).
-
HRMS (ESI+) : m/z calcd for C18H22N4O4S2 [M+H]+: 422.1032, found: 422.1035.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
Table 1: Key Structural Differences Among Analogs
Substituent-Driven Properties
- Electron-Withdrawing vs. The acetyl group in Compound A may stabilize the molecule via intramolecular hydrogen bonding, a feature critical for conformational rigidity .
Heterocyclic Diversity :
Stability and Reactivity
- The 2-methoxyethylamino group in Compound A may undergo hydrolysis under acidic conditions, whereas halogenated analogs (e.g., ) show higher stability but lower metabolic clearance .
- The imine linkage in Compound A’s thiazol-2-ylidene moiety is susceptible to reduction, contrasting with more stable triazole or thiadiazole linkages in analogs .
Biological Activity
The compound 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide (CAS Number: 1224173-71-0) is a thiazole derivative that shows potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. This article aims to summarize the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 368.5 g/mol. The structure features a thiazole ring which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₄O₃S₂ |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 1224173-71-0 |
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. Compounds similar to This compound have been shown to possess activity against various bacteria and fungi. For instance, studies on related thiazoles demonstrated effective inhibition of Gram-positive and Gram-negative bacteria as well as antifungal properties against common pathogens.
Anticancer Potential
Thiazole derivatives have garnered attention for their anticancer activities. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cell signaling pathways associated with cancer proliferation.
Antiviral Properties
Certain thiazole compounds have been investigated for their antiviral effects. They may inhibit viral replication or interfere with viral entry into host cells. The specific antiviral activity of This compound remains to be thoroughly explored but aligns with the known properties of thiazoles.
Study 1: Antimicrobial Assessment
In a study assessing the antimicrobial activity of various thiazole derivatives, it was found that compounds structurally related to This compound exhibited Minimum Inhibitory Concentrations (MICs) in the range of 10–50 µg/mL against several bacterial strains including Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
A series of thiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that compounds similar to this thiazole derivative could reduce cell viability significantly at concentrations as low as 25 µM after 48 hours of exposure.
Study 3: Mechanistic Insights
Research exploring the mechanism of action revealed that certain thiazoles can induce oxidative stress in cancer cells leading to apoptosis. This suggests that This compound may share this mechanism due to its structural similarities.
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions optimize yield and purity?
The synthesis typically involves multi-step pathways, including cyclization of thiazole/thiadiazole rings and coupling reactions. Critical steps include:
- Formation of the thiazole ring via α-haloketone and thioamide precursors under controlled pH and temperature (e.g., 60–80°C, dichloromethane/ethanol solvent systems) .
- Acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .
- Optimization of purity requires chromatographic techniques (e.g., preparative TLC) and recrystallization from polar aprotic solvents like DMF .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- NMR (1H/13C): Confirms regiochemistry of substituents (e.g., distinguishing E/Z isomers in the thiazole-ylidene group) .
- HPLC-MS: Monitors reaction progress and detects impurities (<95% purity thresholds require column chromatography) .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide) .
Q. What are the common challenges in crystallizing this compound for X-ray studies?
Poor solubility in common solvents and polymorphism are frequent issues. Strategies include:
- Screening solvent mixtures (e.g., DMSO/water gradients) .
- Using SHELXL for structure refinement, particularly for resolving twinning or disordered moieties in the crystal lattice .
Advanced Research Questions
Q. How can molecular docking studies elucidate interactions with cancer targets like kinase enzymes?
- Target Selection: Prioritize proteins with known thiazole-binding pockets (e.g., EGFR, CDK2) .
- Software Workflow:
- Prepare the ligand (compound) and receptor (target protein) using AutoDock Tools.
- Run docking simulations with Lamarckian genetic algorithms (100 runs, grid size 60×60×60 ų).
- Validate poses via MD simulations (e.g., GROMACS) and compare binding energies (ΔG) to reference inhibitors .
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Assay Standardization: Use consistent cell lines (e.g., A549 for lung cancer) and normalize to positive controls (e.g., doxorubicin) .
- Orthogonal Assays: Confirm cytotoxicity via MTT and apoptosis assays (e.g., Annexin V staining) .
- SAR Analysis: Compare substituent effects (e.g., methoxy vs. methyl groups) on activity .
Q. What is the role of thiazole and thiadiazole moieties in modulating pharmacological profiles?
- Thiazole Ring: Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2) .
- Thiadiazole Moieties: Improve metabolic stability by resisting CYP450 oxidation .
- SAR Table:
| Analog Substituent | Activity (IC₅₀, μM) | Target |
|---|---|---|
| 4-Methylthiazole | 12.5 ± 1.2 | A549 |
| 3-Phenyloxadiazole | 8.3 ± 0.9 | SK-MEL-2 |
| Target Compound | 2.7 ± 0.4 | EGFR |
Q. How to design experiments to probe the mechanism of action in cancer pathways?
- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis regulators like BAX/BCL-2) .
- Proteomics: SILAC labeling to quantify kinase inhibition (e.g., phospho-EGFR levels) .
- In Vivo Models: Xenograft studies in BALB/c mice with tumor volume monitoring (dose: 10–50 mg/kg, oral) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
